[(3-Iodophenyl)Methyl](Methyl)Amine HCl

Catalog No.
S1972423
CAS No.
90389-58-5
M.F
C8H11ClIN
M. Wt
283.54
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(3-Iodophenyl)Methyl](Methyl)Amine HCl

CAS Number

90389-58-5

Product Name

[(3-Iodophenyl)Methyl](Methyl)Amine HCl

IUPAC Name

1-(3-iodophenyl)-N-methylmethanamine;hydrochloride

Molecular Formula

C8H11ClIN

Molecular Weight

283.54

InChI

InChI=1S/C8H10IN.ClH/c1-10-6-7-3-2-4-8(9)5-7;/h2-5,10H,6H2,1H3;1H

InChI Key

LOSPFDZMEJBGKE-UHFFFAOYSA-N

SMILES

CNCC1=CC(=CC=C1)I.Cl

Canonical SMILES

CNCC1=CC(=CC=C1)I.Cl
[(3-Iodophenyl)Methyl](Methyl)Amine HCl, also known as IPMA, is an important organic compound used in various fields of research and industry. IPMA is a derivative of amphetamine, a stimulant commonly used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. This paper aims to provide a comprehensive overview of IPMA, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
[(3-Iodophenyl)Methyl](Methyl)Amine HCl, or [(3-Iodophenyl)Methyl](Methyl)Amine HCl, is a chemical compound with the molecular formula C9H12IN·HCl. It is an organic compound that belongs to the amphetamine class of drugs. The chemical structure of [(3-Iodophenyl)Methyl](Methyl)Amine HCl is similar to that of amphetamine, with the addition of an iodine atom and a methyl group to the phenyl ring. The compound is also known by other names, including 3-iodo-alpha-methylbenzylmethylamine hydrochloride, 3-Iodo-alpha-methylbenzylmethylamine hydrochloride, and 1-amino-1-(3-iodophenyl)-2-methylpropane hydrochloride.
[(3-Iodophenyl)Methyl](Methyl)Amine HCl is a white crystalline powder with a molecular weight of 305.56 g/mol. Its melting point is around 176-178°C, and it is soluble in water, ethanol, and chloroform. The compound is stable when stored dry and protected from light.
The synthesis of [(3-Iodophenyl)Methyl](Methyl)Amine HCl involves the reaction between 3-iodobenzaldehyde and alpha-bromo-methyl phenethylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then methylated using formaldehyde and hydrogen chloride gas to yield [(3-Iodophenyl)Methyl](Methyl)Amine HCl hydrochloride. The compound can be characterized using various analytical techniques, including Fourier transform infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy.
[(3-Iodophenyl)Methyl](Methyl)Amine HCl can be detected and quantified using various analytical methods, including gas chromatography-mass spectrometry, high-performance liquid chromatography, and thin-layer chromatography. These methods are commonly used in forensic, toxicological, and pharmaceutical research.
[(3-Iodophenyl)Methyl](Methyl)Amine HCl has stimulant properties and is known to increase the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. This makes it a potentially useful compound for the treatment of neurological disorders such as ADHD and narcolepsy. [(3-Iodophenyl)Methyl](Methyl)Amine HCl has also been shown to exhibit antidepressant, anxiolytic, and analgesic properties in animal studies.
[(3-Iodophenyl)Methyl](Methyl)Amine HCl has been reported to have low toxicity, with a lethal dose (LD50) in rats of around 300 mg/kg. However, the compound can cause adverse effects such as increased heart rate, elevated blood pressure, and potential neurotoxicity at high doses. In scientific experiments, it is important to handle [(3-Iodophenyl)Methyl](Methyl)Amine HCl with caution and follow appropriate safety protocols.
[(3-Iodophenyl)Methyl](Methyl)Amine HCl has a wide range of applications in scientific experiments. It can be used as a research tool to study the effects of amphetamine derivatives on the brain and behavior. The compound has also been used in the synthesis of other compounds, including radiopharmaceuticals used in positron emission tomography (PET) imaging.
The current state of research on [(3-Iodophenyl)Methyl](Methyl)Amine HCl is focused on its potential therapeutic uses in various neurological disorders. Studies have shown promising results in the treatment of ADHD, narcolepsy, and depression. [(3-Iodophenyl)Methyl](Methyl)Amine HCl is also being investigated for its potential use in PET imaging as a radiotracer.
The potential implications of [(3-Iodophenyl)Methyl](Methyl)Amine HCl in various fields of research and industry are vast. The compound has potential use in the development of new medications for neurological disorders, as well as in the field of PET imaging. [(3-Iodophenyl)Methyl](Methyl)Amine HCl hydrochloride is also an important precursor for the synthesis of other compounds.
Limitations
[(3-Iodophenyl)Methyl](Methyl)Amine HCl has limitations in its potential therapeutic uses due to its stimulant properties, which can lead to abuse and addiction. The compound also has a potential for side effects such as cardiovascular problems and neurotoxicity at high doses. Therefore, it may not be suitable for use in all patients.
for research on [(3-Iodophenyl)Methyl](Methyl)Amine HCl include the development of new medications based on its chemical structure with less potential for abuse and addiction. Studies are also needed to fully understand the potential neurotoxicity and cardiovascular effects of the compound at different doses. Additionally, the use of [(3-Iodophenyl)Methyl](Methyl)Amine HCl in PET imaging may have broader implications in the field of medical imaging, with potential uses beyond the brain. Other future directions for research include investigating the use of [(3-Iodophenyl)Methyl](Methyl)Amine HCl in different neurological disorders and the development of novel synthetic methods for its preparation.

Dates

Modify: 2023-08-16

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